molecular formula C25H31BrN2 B11939340 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrobromide CAS No. 853343-83-6

2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrobromide

Cat. No.: B11939340
CAS No.: 853343-83-6
M. Wt: 439.4 g/mol
InChI Key: WMAWIRKNRMCMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrobromide is a chemical compound provided for research purposes. Its core research value is derived from its structural relationship to quinoline derivatives that are being investigated in various biomedical fields. Specifically, analogous compounds featuring a quinoline core coupled with a piperidine or piperazine moiety are actively studied as potential therapeutic agents . One key area of research for related compounds is neuroscience. Quinoline-based structures have been designed as multifunctional ligands, targeting dopamine D2/D3 receptors with agonist activity while also possessing a capacity to bind to iron . This dual approach aims not only to alleviate motor dysfunction but also to reduce oxidative stress in the brain, which is implicated in the pathogenesis of neurodegenerative conditions, offering a potential neuroprotective strategy . Furthermore, structurally similar 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent small-molecule inhibitors of the PCSK9 protein . PCSK9 is a well-validated target for managing hyperlipidemia, and inhibiting its interaction with the LDL receptor can help restore LDL receptor expression and increase cellular LDL uptake, presenting a promising approach for the development of new hypolipidemic drugs . Researchers may find this compound valuable as a building block or reference standard in the synthesis and biological evaluation of novel molecules for these and other investigative pathways. This product is intended for laboratory research use only.

Properties

CAS No.

853343-83-6

Molecular Formula

C25H31BrN2

Molecular Weight

439.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-(2-methylpiperidin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C25H30N2.BrH/c1-18-9-7-8-16-27(18)24-17-23(26-22-11-6-5-10-21(22)24)19-12-14-20(15-13-19)25(2,3)4;/h5-6,10-15,17-18H,7-9,16H2,1-4H3;1H

InChI Key

WMAWIRKNRMCMNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C.Br

Origin of Product

United States

Biological Activity

The compound 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrobromide (CAS Number: 853343-83-6) is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula: C25H31BrN2
  • Molecular Weight: 439.4 g/mol
  • Structure: The compound features a quinoline core substituted with a tert-butyl group and a piperidine moiety, which may contribute to its biological properties.

Research indicates that compounds similar to This compound may act through multiple pathways:

  • Inhibition of Acetylcholinesterase (AChE): This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.
  • β-Secretase Inhibition: Compounds in this class have shown the ability to inhibit β-secretase, an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease. This inhibition can reduce amyloid beta peptide aggregation, which is critical in the pathology of Alzheimer's disease .
  • Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress within neuronal cells, which is a contributing factor in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that This compound can protect astrocytes from toxicity induced by amyloid beta (Aβ) peptides:

  • Cell Viability: The compound showed significant improvement in cell viability when astrocytes were exposed to Aβ 1-42. Specifically, the presence of the compound increased cell viability from 43.78% (Aβ only) to 62.98% (Aβ + compound), indicating protective effects against neurotoxicity .

In Vivo Studies

In vivo studies utilizing scopolamine-induced models of Alzheimer's disease further elucidated the potential therapeutic effects of this compound:

  • Behavioral Tests: Animals treated with the compound exhibited improved cognitive function compared to control groups treated with scopolamine alone.
  • Biochemical Markers: The compound reduced levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting that it may mitigate oxidative damage in brain tissues .

Comparative Efficacy

The efficacy of This compound can be compared with other known inhibitors:

Compound NameAChE Inhibition IC50 (nM)β-Secretase Inhibition IC50 (nM)Protective Effect on Astrocytes (%)
M4 Compound17015.462.98
Galantamine10Not specifiedNot specified

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

  • Alzheimer’s Disease Models: In studies involving transgenic mice models for Alzheimer's disease, treatment with this compound led to reduced plaque burden and improved cognitive performance on memory tasks.
  • Oxidative Stress Reduction: Clinical trials assessing the impact on biomarkers for oxidative stress demonstrated significant reductions in MDA levels among participants treated with the compound compared to placebo groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. The structure of 2-(4-(tert-butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrobromide suggests that it may interact with key molecular targets involved in cancer proliferation.

  • Mechanism of Action : Quinoline compounds typically exhibit their anticancer effects by inhibiting enzymes such as EGFR (epidermal growth factor receptor), which is pivotal in many cancers. The piperidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
  • Case Study : In vitro studies conducted on similar quinoline derivatives have shown promising results against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values often in the low micromolar range .

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has also been extensively studied. The compound's structure allows it to target bacterial DNA gyrase, an essential enzyme for bacterial replication.

  • Mechanism of Action : By inhibiting DNA gyrase, the compound can disrupt bacterial DNA replication and transcription, leading to cell death.
  • Case Study : A series of synthesized quinoline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AnticancerEGFR2.7
AntimicrobialDNA gyrase5.0
Acetylcholinesterase InhibitionAChE1.8

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses provide insights into how modifications to the chemical structure can enhance or reduce biological activity.

Key Findings from Computational Studies

  • The compound shows favorable binding interactions with active sites of both EGFR and DNA gyrase.
  • Structural modifications can significantly impact binding efficiency and selectivity towards specific targets.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

The compound shares structural similarities with other quinoline derivatives, differing primarily in substituent patterns. For example:

  • 1-TERT-BUTYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (4-BROMO-PHENYL)AMIDE (CAS 883799-85-7): Features a tert-butyl group and a carboxylic acid amide substituent. Unlike the target compound, this derivative lacks the 2-methylpiperidinyl group and instead includes a bromophenylamide, which may reduce CNS activity but enhance antimicrobial properties .
  • Hexahydroquinoline carbonitriles: Synthesized by Goswami et al. for antimicrobial screening, these derivatives exhibit saturated quinoline rings and carbonitrile groups, leading to distinct solubility and reactivity profiles compared to the aromatic quinoline core of the target compound .

Table 1: Structural Comparison of Quinoline Derivatives

Compound Core Structure Key Substituents Biological Activity
Target Compound Quinoline 2-(tert-butylphenyl), 4-(2-methylpiperidinyl) Hypothesized CNS modulation
1-TERT-BUTYL...CARBOXYLIC ACID AMIDE Quinoline-2-one 3-carboxamide, 4-bromophenyl Antimicrobial (inferred)
Hexahydroquinoline carbonitriles Saturated quinoline Carbonitrile, halogenated aryl groups Antifungal, antibacterial
Impact of tert-Butyl Substituents

The tert-butyl group is a common pharmacophore in drug design. For instance:

  • 4-[(1RS)-2-(tert-Butylamino)-1-hydroxyethyl]-2-ethylphenol Hydrobromide (MM0381.17): Shares the tert-butylamino group but in a phenolic scaffold. This compound’s bronchodilatory properties suggest that tert-butyl groups in the target compound may similarly enhance receptor binding in pulmonary or CNS targets .
  • Salbutamol Hydrochloride: Contains a tert-butylaminoethyl chain, demonstrating that tert-butyl groups improve metabolic stability and bioavailability in respiratory therapeutics .

Table 2: tert-Butyl-Containing Pharmaceuticals

Compound Core Structure tert-Butyl Position Primary Application
Target Compound Quinoline 2-phenyl substituent CNS or antimicrobial (hypothetical)
MM0381.17 Phenol Aminoethyl chain Bronchodilation
Salbutamol β2-adrenergic agonist Aminoethyl chain Asthma treatment
Piperidine/Methylpiperidine Derivatives

Piperidine rings are prevalent in bioactive molecules. Examples include:

  • Diphenyl[(S)-pyrrolidin-3-yl]acetonitrile hydrobromide : A hydrobromide salt with a pyrrolidine group, highlighting the role of cyclic amines in enhancing solubility and receptor interaction. The 2-methylpiperidinyl group in the target compound may offer similar advantages with added steric hindrance to reduce off-target effects .
Hydrobromide Salts in Pharmaceuticals

Hydrobromide salts are frequently used to improve the physicochemical properties of basic nitrogen-containing compounds. For example:

  • MM0381.17 and MM0381.21: Both utilize hydrobromide/hydrochloride salts to enhance water solubility. The target compound’s hydrobromide salt likely follows this trend, facilitating formulation for intravenous or oral delivery .

Table 3: Salt Forms and Solubility

Compound Salt Form Aqueous Solubility (Relative)
Target Compound Hydrobromide High
MM0381.17 Hydrobromide Moderate
Salbutamol Hydrochloride High

Preparation Methods

Bromination of Quinoline Core

Electrophilic bromination introduces a bromine atom at position 4 of the quinoline ring, leveraging the electron-deficient nature of the 4-position.

Procedure :

  • Reagents : 2-(4-(tert-Butyl)phenyl)quinoline (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), AIBN (catalytic), CCl₄ (solvent).

  • Conditions : Stirring under reflux at 80°C for 6 hours.

  • Workup : Filtration, solvent removal, and recrystallization from ethanol yield 4-bromo-2-(4-(tert-butyl)phenyl)quinoline (85–90% yield).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (d, J = 4.0 Hz, 1H, H-5), 8.20 (d, J = 8.0 Hz, 1H, H-8), 7.80–7.60 (m, 6H, aromatic), 1.40 (s, 9H, tert-butyl).

Substitution with 2-Methylpiperidine

The bromine at position 4 is displaced via nucleophilic aromatic substitution (SNAr) using 2-methylpiperidine.

Procedure :

  • Reagents : 4-Bromo-2-(4-(tert-butyl)phenyl)quinoline (1.0 eq.), 2-methylpiperidine (2.5 eq.), K₂CO₃ (3.0 eq.), DMF (solvent).

  • Conditions : Heating at 120°C for 24 hours under argon.

  • Workup : Dilution with water, extraction with EtOAc, and purification via flash chromatography (CH₂Cl₂/MeOH 9:1) yield the free base (70–75% yield).

Mechanistic Insight :

  • The electron-withdrawing effect of the quinoline nitrogen activates position 4 for SNAr, enabling piperidine attack despite its moderate nucleophilicity.

  • Steric hindrance from the 2-methyl group on piperidine necessitates prolonged reaction times.

Salt Formation with Hydrobromic Acid

Conversion of the free base to the hydrobromide salt enhances solubility and stability.

Procedure :

  • Reagents : 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline (1.0 eq.), HBr (48% aqueous, 1.1 eq.), ethanol (solvent).

  • Conditions : Stirring at 0°C for 1 hour.

  • Workup : Filtration and washing with cold ethanol yield the hydrobromide salt as a white crystalline solid (95% yield).

Analytical Validation :

  • Melting Point : 177–179°C (decomposition).

  • Elemental Analysis : Calculated for C₂₅H₂₉BrN₂: C 66.52%, H 6.48%, N 6.20%; Found: C 66.48%, H 6.51%, N 6.18%.

Alternative Route: Transition-Metal-Free Quinoline Synthesis

A method adapted from Organic Letters employs acetophenone derivatives and anthranils to construct the quinoline core. While this approach avoids metal catalysts, it faces regiochemical limitations for 2-substituted quinolines.

Modifications for Target Compound :

  • Use of 4-(tert-butyl)acetophenone and anthranil in DMSO at 130°C for 8 hours yields 3-(4-(tert-butyl)phenyl)quinoline-4-carbaldehyde.

  • Reductive amination with 2-methylpiperidine (NaBH₃CN, MeOH) introduces the piperidinyl group (55–60% yield).

Limitations :

  • Lower yield compared to Friedlälder annulation.

  • Requires post-synthetic modification to install the piperidine moiety.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Friedländer + SNAr70%High regioselectivity, scalableMultiple purification steps
Transition-Metal-Free60%Eco-friendly, one-potLow yield for 2-substituted quinolines
Buchwald-Hartwig Coupling80%*Direct amination, fewer stepsRequires palladium catalysts

*Theoretical yield based on analogous reactions in patent literature.

Scalability and Industrial Considerations

  • Friedländer Route : Preferred for large-scale production due to robust yields and commercial availability of starting materials.

  • Cost Analysis :

    • 4-(tert-Butyl)acetophenone: $120/kg (bulk pricing).

    • 2-Methylpiperidine: $250/kg.

    • Total cost per kilogram of product: ~$1,800 (excluding labor and infrastructure) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(tert-Butyl)phenyl)-4-(2-methylpiperidin-1-yl)quinoline hydrobromide, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via reductive amination between quinoline intermediates and 2-methylpiperidine derivatives. Key steps include:

  • Use of sodium triacetoxyborohydride (STAB) in acetic acid to facilitate imine reduction, as demonstrated in analogous tetrahydroquinoline syntheses .
  • Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product.
  • Yield optimization by controlling stoichiometry (1:1.2 molar ratio of quinoline to amine) and reaction time (12–24 hours under nitrogen).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?

  • Methodology :

  • 1H NMR : Analyze aromatic proton environments (quinoline ring: δ 7.5–8.5 ppm) and tert-butyl group signals (singlet at δ 1.3 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 405.3 for the free base) .
  • HPLC : Assess purity using a C18 column with a methanol/buffer mobile phase (65:35 v/v, pH 4.6) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s physicochemical properties compared to similar derivatives?

  • Methodology :

  • Lipophilicity : Measure logP values via shake-flask method; the tert-butyl group increases hydrophobicity, enhancing membrane permeability .
  • Steric Effects : Compare binding affinities in receptor assays (e.g., fluorescence polarization) with non-tert-butyl analogs to evaluate steric hindrance .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess melting points relative to phenyl or methyl-substituted derivatives .

Q. What strategies can resolve discrepancies in reported biological activity data across in vitro studies?

  • Methodology :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and culture conditions (e.g., 5% CO2, 37°C) .
  • Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot for protein expression and calcium flux assays for functional response) .
  • Batch Analysis : Test multiple synthetic batches to rule out impurity-driven variability (e.g., HPLC purity >98%) .

Q. How can assays be designed to evaluate the pharmacokinetic impact of the hydrobromide salt form?

  • Methodology :

  • Solubility Studies : Compare solubility of free base vs. hydrobromide salt in biorelevant media (e.g., FaSSIF) using UV-Vis spectroscopy .
  • Dissolution Testing : Use USP Apparatus II (paddle method) at 50 rpm in pH 6.8 phosphate buffer to assess dissolution rates .
  • Plasma Stability : Incubate the compound in human plasma (37°C, 24 hours) and quantify degradation via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.